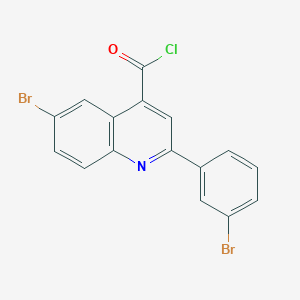

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

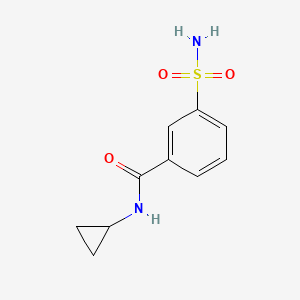

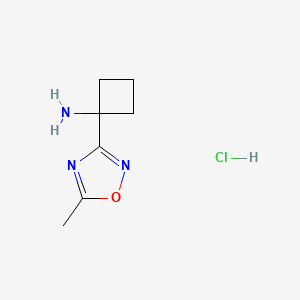

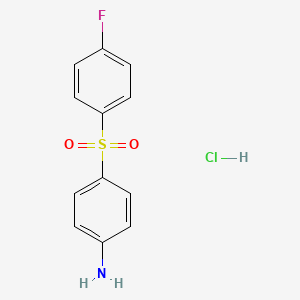

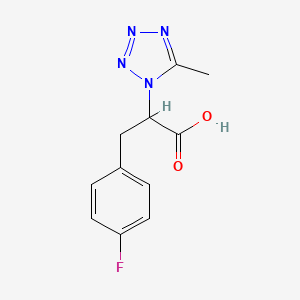

“6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C16H8Br2ClNO. It has a molecular weight of 425.51 . This compound is used for proteomics research .

Molecular Structure Analysis

The InChI code for “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” is 1S/C16H8Br2ClNO/c17-10-3-1-9(2-4-10)15-8-13(16(20)21)12-7-11(18)5-6-14(12)19-15/h1-8H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride” has a molecular weight of 425.51 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Drug Design and Medicinal Chemistry

Quinoline derivatives, like 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride, are recognized for their broad spectrum of bioactivity, making them a core template in drug design . They are used to develop new drugs with potential therapeutic effects against various diseases due to their structural versatility and biological relevance.

Synthesis of Functionalized Quinoline Motifs

Functionalized quinoline motifs are synthesized using derivatives like 6-Bromo-quinoline as key intermediates . These motifs are essential in medicinal chemistry research, providing a foundation for future drug development with enhanced efficacy.

Biological Activity Studies

Derivatives of quinoline are studied for their biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, and antitumor properties . This makes them valuable in the development of treatments and understanding the mechanisms of action in various biological systems.

Neurotoxicity Research

Studies on neurotoxic potentials of quinoline derivatives are conducted to understand their effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain, which are crucial for nerve pulse transmission and oxidative stress assessment, respectively .

Organic Synthesis

In organic synthesis, 6-Bromo-quinoline derivatives serve as intermediates for the preparation of complex organic compounds. Their reactivity with various agents allows for the creation of a wide range of substances with different properties and applications .

Mécanisme D'action

Target of Action

The primary targets of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride are currently unknown . This compound is a specialty product for proteomics research , which suggests that it may interact with proteins or other biomolecules in the cell.

Mode of Action

Brominated compounds often act as electrophiles, reacting with nucleophilic sites on biomolecules . This can lead to changes in the structure and function of these biomolecules, potentially altering cellular processes.

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, such as the suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The molecular and cellular effects of 6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride’s action are currently unknown

Propriétés

IUPAC Name |

6-bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2ClNO/c17-10-3-1-2-9(6-10)15-8-13(16(19)21)12-7-11(18)4-5-14(12)20-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPFANCHOCEWSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-(3-bromophenyl)quinoline-4-carbonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)